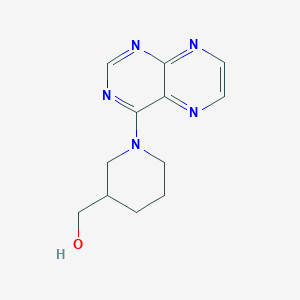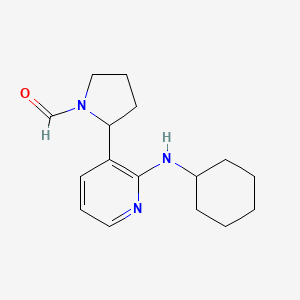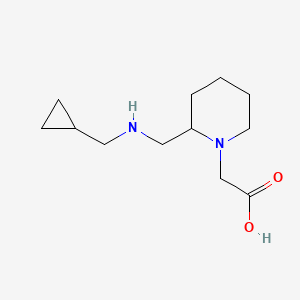![molecular formula C15H15N3O2S B11797460 2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797460.png)
2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole and triazole ring fused together. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the mesityl group enhances its stability and reactivity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiazole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or acetic acid .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and environmentally benign solvents to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .
Scientific Research Applications
2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid share a similar thiazole ring structure.
Triazole Derivatives: Compounds such as 1,2,4-triazole-3-carboxylic acid have a similar triazole ring structure.
Uniqueness
What sets 2-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid apart is the fusion of both thiazole and triazole rings, along with the presence of the mesityl group. This unique structure enhances its stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[6-(2,4,6-trimethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H15N3O2S/c1-8-4-9(2)13(10(3)5-8)14-11(6-12(19)20)21-15-16-7-17-18(14)15/h4-5,7H,6H2,1-3H3,(H,19,20) |
InChI Key |
AOVUCFYKHFUHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(SC3=NC=NN23)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)


![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)








![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)

